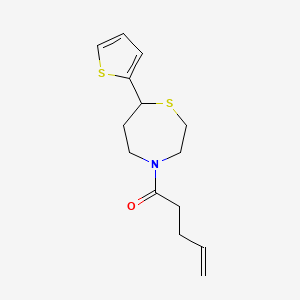

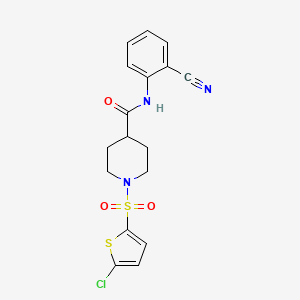

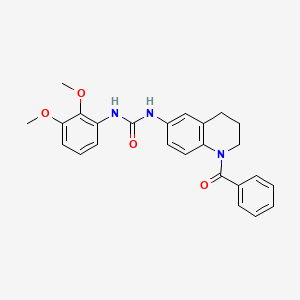

![molecular formula C17H18N2OS B2982752 2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 331661-00-8](/img/structure/B2982752.png)

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has been the subject of numerous investigations. Some methods for the synthesis of imidazoles involve the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives .

Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . The molecule of 2-methylimidazole is approximately planar .

Chemical Reactions Analysis

Imidazoles are readily involved in reactions with electrophilic agents . The interaction of imidazole-2-thione with electrophilic reagents normally involves the readily polarized and highly nucleophilic sulfur atom .

Physical And Chemical Properties Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

科学的研究の応用

Pharmaceutical Applications

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . They display remarkable biological activities. For instance, imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .

Synthetic Strategies

Many synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives were developed in the past years . They have been well documented by a steadily increasing number of publications and patents .

Antimicrobial Activity

Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity . Metal complexes of heterocyclic thione ligands were reported to possess antifungal activity .

Anti-HIV Activity

Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .

Asymmetric Catalysis

Imidazolidine-2-thiones are also used as a chiral auxiliary and ligand for asymmetric catalysis .

Epoxy Resin Curing

2-ethyl-4-methylimidazole derivatives have been synthesized and applied in diglycidyl ether of bisphenol A epoxy resin (DGEBA) as latent curing agents . The storage life of DGEBA with N-acetyl EMI (NAEMI), N-benzoyl EMI (NBEMI), and N-benzenesulfonyl EMI (NBSEMI) at room temperature was 38 d, 50 d, and 80 d, and that at 108C was 90 d, 115 d, and 170 d, respectively .

作用機序

Target of Action

Similar compounds, such as imidazole derivatives, have been reported to target matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .

Mode of Action

It’s worth noting that imidazole-based compounds are known to interact with their targets through weak bonds, enabling them to exhibit a wide range of bioactivity .

Biochemical Pathways

Similar compounds have been reported to inhibit the synthesis of sterols, overexpress, reduce, and alter the concentration or structure of target enzymes .

Result of Action

Similar compounds have shown growth inhibition activity against various human cancerous cell lines .

将来の方向性

特性

IUPAC Name |

2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZWAQITNKZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)